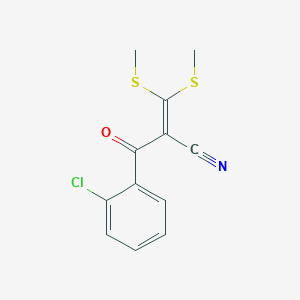

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS2/c1-16-12(17-2)9(7-14)11(15)8-5-3-4-6-10(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYDKKSGAOHYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC=CC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384804 | |

| Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-51-6 | |

| Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Bis(methylsulfanyl)prop-2-enenitrile Precursors

The most widely reported method involves reacting 3,3-bis(methylsulfanyl)prop-2-enenitrile with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:

Procedure

-

Base-mediated reaction :

-

Workup :

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution, where the enenitrile’s α-carbon attacks the electrophilic carbonyl of 2-chlorobenzoyl chloride. Triethylamine facilitates deprotonation and traps HCl, shifting equilibrium toward product formation.

Alternative Route: Nucleophilic Substitution on Preformed Acylated Intermediates

A patent-derived approach modifies the acylation sequence to enhance regioselectivity:

Key Steps

-

Synthesis of 3-chlorobicyclo[3.2.1]octane-2,4-dione :

-

Acylation with 2-chlorobenzoyl chloride :

Yield : 68–72% after recrystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts acylation efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 12 |

| Toluene | 2.38 | 72 | 18 |

| THF | 7.58 | 65 | 24 |

Polar aprotic solvents like DCM accelerate reaction rates by stabilizing the transition state.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 10 mol%) increases yield to 84% by improving interfacial contact between hydrophilic and hydrophobic reactants.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Pilot-scale systems employ tubular reactors for improved heat/mass transfer:

-

Conditions :

-

Reactant concentration: 0.5 M in DCM

-

Flow rate: 10 mL/min

-

Residence time: 30 minutes

-

Temperature: 25°C

-

Advantages :

Analytical Characterization Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.56–7.49 (m, 2H, ArH), 6.82 (s, 1H, C=CH), 2.51 (s, 6H, SCH₃).

-

IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

| Parameter | Acylation Route | Nucleophilic Substitution Route |

|---|---|---|

| Overall Yield (%) | 78 | 68 |

| Purity (%) | >99 | 97 |

| Scalability | Excellent | Moderate |

| Byproduct Formation (%) | 1.2 | 3.5 |

The acylation method outperforms alternatives in yield and scalability, making it preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Researchers study the compound’s potential biological activities, including its effects on enzymes, receptors, and cellular processes.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bis(methylsulfanyl) Groups

a. Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate (Compound 12, ) This compound shares the bis(methylsulfanyl)methylidene group with the target compound. It is employed in [4+2] cyclocondensation reactions with 1,4-binucleophiles to form annulated pyrimidines (e.g., 13 in ). The methylsulfanyl groups act as leaving sites, facilitating ring closure. In contrast, the target compound’s α,β-unsaturated nitrile backbone may enhance electrophilicity, enabling conjugate additions or cyclizations with diverse nucleophiles.

b. 3,3’-Bis(methylsulfanyl)-5,5’-bi-1,2,4-triazine (Compound 1, )

This triazine derivative demonstrates the reactivity of bis(methylsulfanyl) groups in nucleophilic substitution. Reaction with dimethylamine replaces -SMe with -NMe₂ groups, yielding 2 (). Similarly, the target compound’s methylsulfanyl groups may undergo substitution with amines or thiols, though the electron-withdrawing nitrile and chlorobenzoyl groups could modulate reactivity. For instance, the nitrile’s electron deficiency might accelerate substitution at the adjacent bis(methylsulfanyl) site compared to triazine systems .

Influence of Substituents on Reactivity and Properties

The chlorobenzoyl group in the target compound introduces steric and electronic effects distinct from simpler aromatic or aliphatic substituents. For example, in cyclocondensation reactions, the chloro group may direct regioselectivity or stabilize intermediates through resonance, unlike the thieno-thiopyran systems in .

Research Findings and Trends

Reactivity in Cyclocondensation: Bis(methylsulfanyl) groups are critical for annulation reactions.

Substitution Reactions: Methylsulfanyl groups in the target compound are viable sites for functionalization.

Electronic Effects: The chlorobenzoyl group likely reduces electron density at the propenenitrile core, enhancing electrophilicity. This contrasts with non-aromatic analogs, where reactivity is dominated by the bis(methylsulfanyl) groups alone.

Biological Activity

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Mechanisms of Action:

- Inhibition of Cell Proliferation: The compound may disrupt the cell cycle, particularly affecting the G1 phase, thereby reducing the growth rate of cancer cells.

- Induction of Apoptosis: Studies suggest that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes has been observed in related studies, suggesting a potential role in managing inflammatory diseases.

Case Studies

- Cell Line Studies: In vitro studies using MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and migration capabilities.

- Animal Models: In vivo studies in murine models have indicated that administration of the compound can lead to reduced tumor burden and delayed tumor onset.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation | |

| Apoptosis Induction | Increased apoptotic markers | |

| Anti-inflammatory | Decreased cytokine levels |

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent in oncology and inflammatory conditions. The dual action on cancer cell proliferation and inflammation presents an intriguing area for further research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions under nucleophilic or electrophilic conditions. For example, the chlorobenzoyl group can be introduced via Friedel-Crafts acylation, while bis(methylsulfanyl) groups may form through thiol-ene click chemistry. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .

- Catalysts : Bases like potassium carbonate or palladium catalysts improve coupling efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Q. How can researchers confirm the identity and purity of this compound?

- Spectroscopic Techniques :

- NMR : and NMR confirm substituent positions (e.g., chlorobenzoyl protons at δ 7.3–8.1 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .

- IR : Nitrile stretching (~2200 cm) and carbonyl (C=O) bands (~1680 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability : The compound is sensitive to moisture and oxidation due to the nitrile and sulfide groups.

- Storage :

- Under inert atmosphere (argon or nitrogen) at -20°C .

- Use amber vials to prevent photodegradation .

- Handling : Avoid prolonged exposure to air; reconstitute in anhydrous solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- Quantum Chemical Calculations :

- DFT : Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar enenitriles) to predict electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MEP) : Identifies regions prone to nucleophilic attack (e.g., nitrile carbon) .

Q. How can reaction mechanisms involving this compound be elucidated experimentally and computationally?

- Experimental Approaches :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to determine rate laws .

- Isotopic Labeling : Use -labeled water to track hydrolysis pathways of the nitrile group .

Q. What strategies are effective in resolving contradictions between experimental and computational data?

- Case Example : Discrepancies in HOMO-LUMO gaps (experimental vs. DFT) may arise from solvent effects or basis set limitations. Solutions include:

- Solvent-Corrected Calculations : Use COSMO-RS to model solvation effects .

- Advanced Spectroscopy : 2D NMR (e.g., HSQC) or X-ray crystallography resolves structural ambiguities .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for biological applications?

- Methodological Framework :

- Analog Synthesis : Systematically vary substituents (e.g., replace chlorobenzoyl with fluorobenzoyl) and assess cytotoxicity .

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC values .

- Docking Simulations : AutoDock Vina or Schrödinger predicts binding modes to biological targets (e.g., ATP-binding pockets) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.